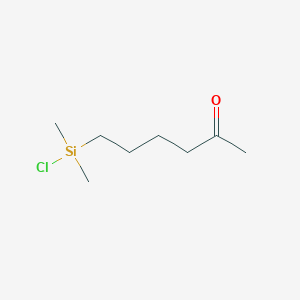
6-(Chlorodimethylsilyl)-2-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chlorodimethylsilyl)-2-hexanone is an organosilicon compound characterized by the presence of a chlorosilane functional group and a ketone group within its molecular structure. This compound is part of a broader class of organosilicon compounds that have found extensive applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chlorodimethylsilyl)-2-hexanone typically involves the reaction of hexanone with chlorodimethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-(Chlorodimethylsilyl)-2-hexanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorosilane group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the chlorosilane group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Siloxane derivatives or other substituted organosilicon compounds.
Scientific Research Applications
6-(Chlorodimethylsilyl)-2-hexanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Chlorodimethylsilyl)-2-hexanone involves its interaction with various molecular targets. The chlorosilane group can form covalent bonds with hydroxyl or amino groups on biomolecules, leading to the formation of stable siloxane linkages. This interaction can modify the physical and chemical properties of the target molecules, enhancing their stability and functionality.
Comparison with Similar Compounds
Similar Compounds
6-(Dimethylsilyl)-2-hexanone: Lacks the chlorine atom, resulting in different reactivity and applications.
6-(Chlorodimethylsilyl)-2-pentanone: Similar structure but with a shorter carbon chain, affecting its physical properties and reactivity.
6-(Chlorodimethylsilyl)-2-heptanone: Similar structure but with a longer carbon chain, influencing its solubility and chemical behavior.
Uniqueness
6-(Chlorodimethylsilyl)-2-hexanone is unique due to the presence of both a chlorosilane and a ketone functional group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C8H17ClOSi |
|---|---|
Molecular Weight |
192.76 g/mol |
IUPAC Name |
6-[chloro(dimethyl)silyl]hexan-2-one |
InChI |
InChI=1S/C8H17ClOSi/c1-8(10)6-4-5-7-11(2,3)9/h4-7H2,1-3H3 |
InChI Key |
YSILYXDSFACQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


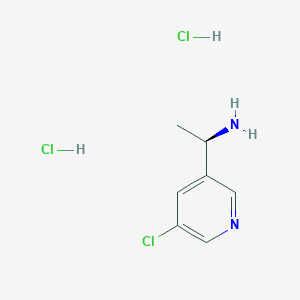
![7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672223.png)
![1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13672239.png)
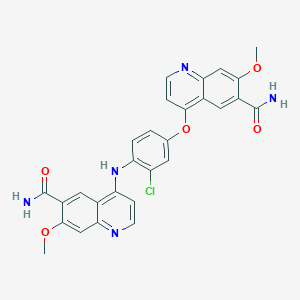
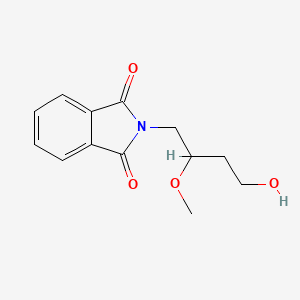

![2-Chlorobenzo[g]quinazoline](/img/structure/B13672260.png)

![Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13672275.png)
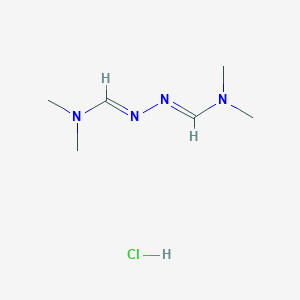
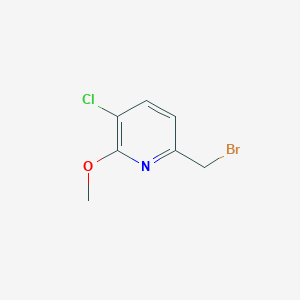
![8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672302.png)


